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Compound of Interest

Compound Name: 2-methyl-1H-indole-3-carbonitrile

Cat. No.: B1598107

An In-depth Technical Guide to the Physical Properties of 2-methyl-1H-indole-3-carbonitrile

Executive Summary

2-methyl-1H-indole-3-carbonitrile is a heterocyclic aromatic compound of significant interest
to researchers in medicinal chemistry and drug development. Its structure, featuring the
privileged indole scaffold functionalized with a reactive nitrile group, makes it a versatile
building block for the synthesis of complex therapeutic agents. This technical guide provides a
comprehensive analysis of the core physical and chemical properties of 2-methyl-1H-indole-3-
carbonitrile. It consolidates available experimental data with expert-driven predictions for
properties where published data is not available. This document is designed to serve as a
foundational resource, offering insights into the compound's characterization, a robust
synthesis protocol, and safe handling procedures to empower scientific research and
development.

Introduction to the 2-methyl-1H-indole-3-carbonitrile
Core

The indole nucleus is a cornerstone in pharmaceutical chemistry, present in a multitude of
natural products and synthetic drugs, including the amino acid tryptophan and the
neurotransmitter serotonin.[1] The substitution pattern of 2-methyl-1H-indole-3-carbonitrile is
particularly strategic. The methyl group at the C2 position enhances the stability of the indole
ring, while the nitrile group at the C3 position serves as a versatile chemical handle. The C3
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position of indole is the most nucleophilic and prone to electrophilic substitution, making it a
primary site for functionalization.[1] The cyano group can be readily converted into other
functional groups such as carboxylic acids, amines, or tetrazoles, opening extensive
possibilities for analog synthesis and structure-activity relationship (SAR) studies. This guide
delves into the essential physical data required for the effective utilization of this high-value

chemical entity.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for
its application in synthesis and biological screening. The key identifiers for 2-methyl-1H-
indole-3-carbonitrile are well-established. However, certain experimental values, such as the
melting point, are not consistently reported in the reviewed literature.

Table 1: Summary of Physicochemical Properties
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Property Value Source(s)
2-methyl-1H-indole-3-

IUPAC Name . [2]
carbonitrile

Synonyms 3-Cyano-2-methylindole [2]

CAS Number 51072-83-4 [2][3]

Molecular Formula C1oHsN2 [2][3]

Molecular Weight 156.18 g/mol [2]
Inferred to be a solid at room

Appearance -
temperature.
Data not available in the
reviewed literature. For

] ] context, the related isomer 1-

Melting Point . o -
methyl-1H-indole-3-carbonitrile
has a reported melting point of
51.5-60.5 °C.[4][5]
Data not available. High boiling

- ) point expected due to the
Boiling Point -

planar, aromatic structure and

potential for hydrogen bonding.

Solubility Profile

While specific quantitative solubility data for 2-methyl-1H-indole-3-carbonitrile is not

available, a qualitative solubility profile can be inferred from its structure and the known

properties of indole. Indole itself is sparingly soluble in water but shows good solubility in

common organic solvents such as ethanol, chloroform, and ethyl acetate.[6] The presence of

the polar nitrile group in 2-methyl-1H-indole-3-carbonitrile may slightly increase its polarity

compared to 2-methylindole. However, the dominant hydrophobic nature of the bicyclic

aromatic ring system suggests it will retain good solubility in moderately polar to nonpolar

organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and

tetrahydrofuran (THF). It is expected to have limited solubility in water and nonpolar aliphatic

solvents like hexanes.
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Molecular Structure and Spectroscopic
Characterization

The definitive identification and purity assessment of 2-methyl-1H-indole-3-carbonitrile rely
on a combination of spectroscopic techniques.

Molecular Structure

The molecule consists of a planar bicyclic indole ring system.[7] The methyl group is attached
at the C2 position, and the linear nitrile group is at the C3 position. The planarity of the indole
core is a key feature, influencing its ability to participate in Tt-stacking interactions, which can
be relevant in biological contexts.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. Key
vibrational frequencies for 2-methyl-1H-indole-3-carbonitrile are:

N-H Stretch: A characteristic sharp peak is expected in the region of 3400-3300 cm~1
corresponding to the stretching of the indole N-H bond.

o C=N Stretch: A strong, sharp absorption band around 2230-2210 cm~1 is the definitive signal
for the nitrile group.

o C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm~1
region.

o C-H Stretch: Aromatic C-H stretches are typically observed above 3000 cm~1, while aliphatic
C-H stretches from the methyl group will be just below 3000 cm—1.

Mass Spectrometry (MS)

In mass spectrometry, 2-methyl-1H-indole-3-carbonitrile is expected to show a prominent
molecular ion peak (M*) at m/z = 156. The fragmentation pattern would likely involve the loss of
HCN (m/z = 27) from the molecular ion, a common fragmentation pathway for aromatic nitriles.
The fragmentation of the parent compound, 2-methylindole, shows a very stable molecular ion
at m/z=131, which is also the base peak, indicating the stability of the indole ring system.[8]
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Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy

While experimental NMR data for 2-methyl-1H-indole-3-carbonitrile were not found in the
surveyed literature, its *H and 3C NMR spectra can be reliably predicted based on established
substituent chemical shift effects.[9][10] The following predictions are for a standard solvent like
CDCls.

H NMR (Predicted):

e N-H Proton: A broad singlet is expected in the & 8.0-8.5 ppm range, characteristic of an
indole N-H.

» Aromatic Protons: The four protons on the benzene portion of the indole ring will appear in
the aromatic region (6 7.0-7.8 ppm). They will present as a complex pattern of doublets and
triplets, reflecting their coupling with each other.

o Methyl Protons: A sharp singlet corresponding to the three protons of the C2-methyl group is
expected to appear upfield, likely in the & 2.4-2.6 ppm range. The *H NMR of 2-methylindole
shows this peak at & 2.40 ppm.[11]

13C NMR (Predicted): The predicted chemical shifts are based on the known spectrum of 2-
methylindole and the anisotropic and electronic effects of the C3-cyano group.[12]

e C=N Carbon: The nitrile carbon is expected to have a chemical shift in the range of & 115-
120 ppm.

e C2 and C3 Carbons: The C2 carbon, attached to the methyl group, would be significantly
downfield. The C3 carbon, attached to the nitrile, would be shifted significantly upfield
compared to an unsubstituted indole C3, likely appearing around 6 90-100 ppm.

o Aromatic Carbons: The remaining eight carbons of the indole ring system would appear
between 6 110-140 ppm.

Table 2: Predicted 3C NMR Chemical Shifts
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Predicted Chemical Shift ]
Carbon Atom Rationale

(3, ppm)

Quaternary carbon, downfield
Cc2 ~140 shift due to methyl and

nitrogen.

Quaternary carbon,
C3 ~95 significantly shielded by the

nitrile group.

Characteristic shift for a nitrile

C=N ~118
carbon.
uaternary carbon at the rin
C3a ~128 Q ] y g
junction.
C4 ~120 Aromatic CH.
C5 ~123 Aromatic CH.
C6 ~122 Aromatic CH.
Aromatic CH, shielded by the
Cc7 ~111 ) )
nitrogen lone pair.
uaternary carbon at the rin
C7a ~136 Q ) y g
junction.
Typical shift for a methyl grou
-CHs ~13 P Yl grotip

on an aromatic ring.

Proposed Synthesis Protocol

The synthesis of 2-methyl-1H-indole-3-carbonitrile can be efficiently achieved via direct C-H
cyanation of the readily available starting material, 2-methylindole. The C3 position of the
indole ring is highly activated towards electrophilic attack, making direct functionalization
feasible. A copper-mediated method using ammonium iodide and dimethylformamide (DMF) as
the cyanide source is a robust and palladium-free approach.[13]

Principle of the Reaction
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This method proceeds through a two-step sequence within a single pot: an initial iodination of

the indole at the C3 position, followed by a copper-catalyzed cyanation of the resulting 3-iodo-

2-methylindole intermediate. DMF serves as both the solvent and the source of the cyanide

group under the oxidative conditions.

Experimental Workflow

‘Work-up & Purification Final Product

Heat mixture to 120-130 °C | Stirfor 12-24h (1 "o = Tic |- Upon completion ("~ Cooland quench Extract with Purify by column \ | |
under an oxygen atmosphere, \__ with aqueous Na:S20s ethyl acetate

indole,
DMF

Assemble |

Combine 2-methyi
Cul, and NHal in

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-methyl-1H-indole-3-carbonitrile.

Detailed Step-by-Step Methodology

Reaction Setup: To an oven-dried reaction vessel (e.g., a sealed tube) equipped with a
magnetic stir bar, add 2-methylindole (1.0 eq.), copper(l) iodide (Cul, 10 mol%), and
ammonium iodide (NHa4l, 1.2 eq.).

Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a substrate
concentration of approximately 0.2 M.

Reaction Conditions: Seal the vessel and heat the reaction mixture in a preheated oil bath to
120-130 °C. If using a flask, maintain an atmosphere of oxygen (e.g., via a balloon).

Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the
reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a saturated
agueous solution of sodium thiosulfate (Na2S20s3) to quench any remaining iodine and dilute
with water.
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o Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with
ethyl acetate (3 x volume of the aqueous layer).

» Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous
sodium sulfate (Na2S0a), and filter.

 Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in
hexanes as the eluent to afford pure 2-methyl-1H-indole-3-carbonitrile.

Handling, Storage, and Safety

e Handling: 2-methyl-1H-indole-3-carbonitrile should be handled in a well-ventilated fume
hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab
coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

o Storage: Store the compound in a tightly sealed container in a cool, dry place, away from
light and strong oxidizing agents.

o Safety: While a specific safety data sheet (SDS) is not widely available, compounds
containing the indole nucleus and nitrile functionality should be treated as potentially harmful.
Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.

Conclusion

2-methyl-1H-indole-3-carbonitrile is a valuable heterocyclic building block with well-defined
structural and chemical identifiers. While a complete experimental dataset for all its physical
properties is not yet available in the public domain, this guide provides a robust framework for
its use in a research setting by combining known data with scientifically sound predictions for
its spectroscopic characteristics. The provided synthesis protocol offers a reliable method for its
preparation, enabling further exploration of its potential in the development of novel chemical
entities for drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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